D-Ala-Leu

描述

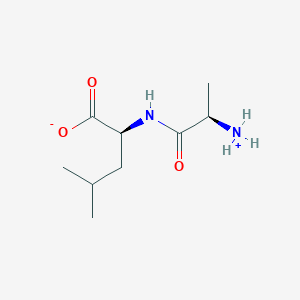

D-丙氨酸-L-亮氨酸: 是由D-丙氨酸和L-亮氨酸残基组成的二肽

准备方法

合成路线和反应条件: D-丙氨酸-L-亮氨酸的合成通常涉及D-丙氨酸和L-亮氨酸之间的肽键形成。这可以通过使用偶联剂,例如N,N'-二环己基碳二亚胺(DCC),在催化剂(如1-羟基苯并三唑(HOBt))存在下实现。 反应通常在温和条件下,在有机溶剂(如二甲基甲酰胺(DMF))中进行,以防止消旋 .

工业生产方法: D-丙氨酸-L-亮氨酸的工业生产可能涉及固相肽合成(SPPS),这允许在固体载体上高效组装肽。 这种方法有利于生产高纯度和高产量的肽 .

化学反应分析

反应类型: D-丙氨酸-L-亮氨酸可以进行各种化学反应,包括水解、氧化和取代。

常用试剂和条件:

水解: 这种反应可以通过酸或酶催化,导致肽键断裂并形成游离氨基酸。

氧化: 过氧化氢等氧化剂可以氧化氨基酸残基,可能改变肽的性质。

科学研究应用

Clinical Applications

1.1 Neurological Disorders

D-Ala-Leu has been investigated for its potential in treating neurological disorders. Research indicates that D-amino acids, including D-Ala, can modulate the activity of N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory formation. D-Ala has shown promise as a co-agonist at the glycine site of NMDARs, enhancing receptor function and potentially offering therapeutic benefits in conditions such as schizophrenia and depression .

Case Study: Seizure Management

In a study involving mice with kainic acid-induced seizures, D-Leu demonstrated superior efficacy compared to L-Leu and other anti-seizure medications. It not only terminated ongoing seizures but also elevated the seizure threshold, indicating its potential as an effective treatment for seizure disorders .

Microbiological Applications

2.1 Biofilm Disruption

This compound has been identified as a significant player in biofilm management. Research suggests that D-amino acids can disrupt biofilms formed by various bacterial species, enhancing the effectiveness of antimicrobial agents. This property is particularly relevant in industrial settings where biofilm formation can lead to equipment failure and contamination .

Table 1: Efficacy of D-Amino Acids in Biofilm Disruption

| Dipeptide | Microbial Species | Biofilm Reduction (%) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 65% |

| D-Leu | Escherichia coli | 70% |

| D-Ser | Staphylococcus aureus | 60% |

Therapeutic Potential

3.1 Cancer Treatment

Emerging evidence suggests that this compound may inhibit cancer cell growth. Studies indicate that D-amino acids can interfere with cellular signaling pathways involved in proliferation and survival of cancer cells. This mechanism presents a novel approach to cancer therapy, particularly for tumors resistant to conventional treatments .

3.2 Drug Modification

This compound is also being explored for its role in drug modification strategies to enhance biostability and therapeutic efficacy. The incorporation of D-amino acids into peptide-based drugs can improve their resistance to enzymatic degradation, thereby increasing their bioavailability and effectiveness .

Mechanistic Insights

Research highlights that the mechanisms through which this compound exerts its effects involve complex interactions at the molecular level. For instance, studies have shown that it influences neurotransmitter release and synaptic transmission, which are crucial in regulating mood and cognitive functions .

作用机制

D-丙氨酸-L-亮氨酸通过与特定分子靶标(包括阿片受体和参与肽代谢的酶)相互作用发挥其作用。它可以调节受体活性,导致细胞信号通路发生变化。 例如,它已被证明可以激活delta-阿片受体,从而产生镇痛和抗应激作用 . 该化合物的作用机制涉及与这些受体结合并改变其构象,进而影响下游信号级联,例如磷脂酰肌醇-3-激酶(PI3K)/Akt通路 .

相似化合物的比较

类似化合物:

- D-丙氨酸-D-亮氨酸

- L-丙氨酸-L-亮氨酸

- D-丙氨酸-L-缬氨酸

- D-丙氨酸-L-丝氨酸

比较: D-丙氨酸-L-亮氨酸由于其D-丙氨酸和L-亮氨酸残基的特定构型而独一无二。与它的类似物相比,这种构型赋予了独特的生化特性,例如更高的稳定性和选择性受体结合。 例如,D-丙氨酸-D-亮氨酸可能由于存在D-亮氨酸而表现出不同的受体亲和力和生物活性 . 类似地,完全由L-氨基酸组成的L-丙氨酸-L-亮氨酸可能具有不同的代谢途径和生物系统中的相互作用 .

生物活性

D-Ala-Leu, a dipeptide composed of D-alanine and leucine, has garnered attention in various biological contexts due to its unique properties and potential applications in pharmacology and biochemistry. This article explores the biological activities of this compound, including its roles in receptor modulation, microbial interactions, and implications in neurological functions.

Structure and Synthesis

This compound can be synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its composition and purity. The specific arrangement of D-alanine and leucine contributes to its biological activity, particularly in interactions with receptors and enzymes.

Biological Functions

1. NMDA Receptor Modulation:

D-Ala has been shown to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-Ala enhances NMDA receptor activity, potentially influencing neurological conditions such as depression and schizophrenia .

2. Microbial Interactions:

D-amino acids, including D-Ala, play significant roles in bacterial physiology. For instance, certain Bacillus species utilize D-alanine as an auto-inhibitor of spore germination under high-density conditions to prevent premature germination when nutrients are scarce . This regulatory mechanism highlights the importance of D-amino acids in microbial survival strategies.

3. Peptide Synthesis:

this compound is also utilized in the synthesis of enkephalins, which are peptides that modulate pain and stress responses. The incorporation of D-amino acids into peptide structures can enhance their stability and bioactivity .

Case Study 1: NMDA Receptor Activation

A study involving Caenorhabditis elegans demonstrated that D-Ala acts as a potent co-agonist at NMDA receptors. It was observed that administration of D-Ala led to significant alterations in synaptic transmission, suggesting therapeutic potential for cognitive enhancement .

Case Study 2: Bacterial Growth Regulation

In research focused on the marine bacterium Pseudoalteromonas sp., it was found that D-Ala aminotransferase is crucial for the catabolism of D-alanine, indicating that this amino acid plays a vital role in bacterial metabolism and growth regulation .

Table 1: Biological Activities of this compound

Table 2: Effects of D-Ala on Synaptic Function

常见问题

Basic Research Questions

Q. How is D-Ala-Leu synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected amino acids are sequentially coupled to a resin, followed by cleavage and purification using reverse-phase HPLC. Characterization involves mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify stereochemistry and purity. Ensure reproducibility by documenting solvent systems, reaction times, and purification gradients .

Q. What analytical techniques are critical for confirming the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies require accelerated degradation experiments under controlled pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (e.g., 25°C, 37°C). Use HPLC with UV detection to monitor degradation products over time. Pair with circular dichroism (CD) spectroscopy to assess conformational changes. Validate methods using ICH guidelines for precision, accuracy, and linearity .

Q. How can researchers ensure enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak columns) to separate D- and L-enantiomers. Validate enantiomeric excess (ee) using polarimetry or NMR with chiral shift reagents. Cross-check results with X-ray crystallography for absolute configuration determination. Document retention times and resolution factors for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s conformational behavior in solution be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity, concentration effects, or measurement techniques. Perform comparative studies using NMR (for local structure) and small-angle X-ray scattering (SAXS) for global conformation. Apply molecular dynamics (MD) simulations to model solvent interactions. Use Bayesian statistics to assess confidence intervals in conflicting datasets .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with mutagenesis studies to identify key residues in target proteins. Validate findings using cryo-EM or X-ray crystallography for structural insights. Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions .

Q. How can computational modeling complement experimental data in predicting this compound’s pharmacokinetic properties?

- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties and solvation free energy. Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes. Validate predictions with in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies. Cross-reference results with ADMET predictors (e.g., SwissADME) .

Q. Data Analysis & Reproducibility

Q. What strategies mitigate bias in interpreting this compound’s bioactivity data?

- Methodological Answer : Use double-blinded experimental setups for in vitro/in vivo assays. Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report effect sizes. Share raw datasets in public repositories (e.g., Zenodo) for independent validation. Pre-register study protocols to avoid hindsight bias .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate force field parameters in MD simulations or adjust docking scoring functions. Validate computational models with orthogonal techniques (e.g., NMR chemical shift perturbation). Use sensitivity analysis to identify variables (e.g., protonation states) that most affect outcomes .

Q. Ethical & Methodological Standards

Q. What ethical considerations apply when publishing this compound research involving proprietary methods?

- Methodological Answer : Disclose conflicts of interest and adhere to journal-specific guidelines for proprietary techniques. Use Creative Commons licenses for open-access data. Cite prior art rigorously to avoid IP disputes. For animal studies, include ethics committee approval numbers and ARRIVE guidelines compliance .

Q. How should researchers document failed experiments involving this compound to enhance reproducibility?

- Methodological Answer : Publish negative results in dedicated repositories (e.g., Figshare) or journals (e.g., Journal of Negative Results). Detail troubleshooting steps (e.g., impurity profiles, failed coupling reactions). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

属性

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。